(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride
CAS No.: 1184993-14-3
Cat. No.: VC2645903
Molecular Formula: C8H9ClN4O3
Molecular Weight: 244.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184993-14-3 |
|---|---|
| Molecular Formula | C8H9ClN4O3 |
| Molecular Weight | 244.63 g/mol |
| IUPAC Name | 2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H8N4O3.ClH/c1-5-9-10-6-2-3-7(11-12(5)6)15-4-8(13)14;/h2-3H,4H2,1H3,(H,13,14);1H |
| Standard InChI Key | XISJAYPHBPURBA-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(C=C2)OCC(=O)O.Cl |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)OCC(=O)O.Cl |
Introduction
Chemical Identity
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Systematic Name: (3-Methyl- triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride
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Molecular Formula: Not explicitly provided; inferred from its name to include a triazolopyridazine core with acetic acid and hydrochloride functionalities.
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Molecular Weight: Not available directly for this compound but related derivatives range between 200–300 g/mol.
Structural Features
This compound contains:
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A triazolopyridazine core, which is a fused heterocyclic ring system combining triazole and pyridazine.
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A methyl substitution at the 3-position of the triazole ring.
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An acetic acid moiety attached via an ether linkage to the 6-position of the pyridazine ring.
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A hydrochloride salt, enhancing solubility and stability.
Synthesis
Although specific synthetic pathways for this compound are not detailed in the provided sources, general methods for synthesizing triazolopyridazine derivatives involve:
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Formation of the Triazolopyridazine Core:
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Reacting hydrazine derivatives with dicarbonyl compounds to form pyridazines.
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Cyclization with azoles (e.g., triazoles) under acidic or basic conditions.
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Functionalization at the 6-Position:
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Substitution reactions using halogenated pyridazines (e.g., 6-chloropyridazine) to introduce an ether-linked acetic acid group.
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Conversion to Hydrochloride Salt:
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Treatment with hydrochloric acid to form a stable salt.
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Biological Significance
Heterocyclic compounds like triazolopyridazines are widely studied for their pharmacological properties. Potential activities include:
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Antimicrobial Activity: Triazolopyridazines have shown efficacy against bacterial and fungal strains due to their ability to disrupt enzymatic processes.
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Anti-inflammatory Effects: Related compounds have demonstrated inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Bronchodilatory Potential: Similar derivatives are explored for alleviating bronchial spasms in mammals .
Applications
The applications of this compound are speculative but based on its structure and related analogs:
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Pharmaceuticals:
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Could serve as a lead compound in drug development targeting respiratory or inflammatory diseases.
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Potential utility as an enzyme inhibitor or receptor modulator.
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Chemical Research:
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Useful as a building block for synthesizing more complex heterocyclic compounds.
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Research Gaps and Future Directions
While related compounds have been studied extensively, specific data on (3-Methyl- triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride is limited. Future studies should focus on:
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Comprehensive characterization using techniques like NMR, IR, and mass spectrometry.
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Evaluation of biological activity through in vitro and in vivo assays.
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Optimization of synthetic routes for scalability and cost-effectiveness.
This compound represents an exciting avenue for research due to its structural complexity and potential pharmacological benefits. Further experimental investigations are necessary to unlock its full potential.
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